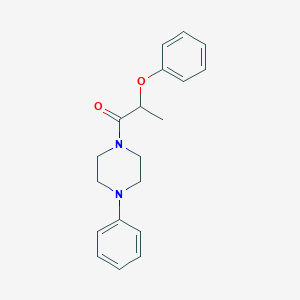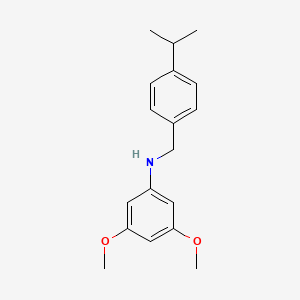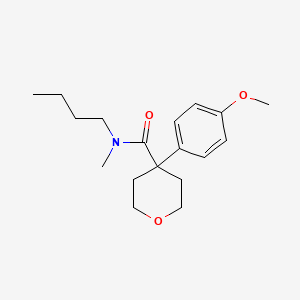
4-(2,4-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione, commonly known as DCPP, is a chemical compound that has been widely used in scientific research due to its unique properties. DCPP is a yellow crystalline substance that is soluble in organic solvents and has a molecular weight of 341.2 g/mol. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.
作用機序
DCPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. DCPP has also been shown to inhibit the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes, which are involved in inflammation and asthma.
Biochemical and Physiological Effects:
DCPP has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, antitumor, and antimicrobial activities. DCPP has also been shown to have analgesic properties, which may be due to its inhibition of COX-2. Additionally, DCPP has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
実験室実験の利点と制限
DCPP has several advantages for use in lab experiments. This compound is readily available and can be synthesized using various methods. DCPP is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, DCPP has some limitations for use in lab experiments. This compound is highly toxic and should be handled with care. Additionally, DCPP may interfere with other biochemical assays, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DCPP. One potential direction is the synthesis of DCPP derivatives with improved pharmacological properties. Another potential direction is the study of the mechanism of action of DCPP in more detail. Finally, DCPP could be used as a starting material for the synthesis of novel bioactive compounds with potential applications in medicine and materials science.
合成法
DCPP can be synthesized using various methods, including the reaction of 2,4-dichlorobenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. This reaction yields DCPP as a yellow crystalline solid with a high yield. Other methods of synthesis include the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate, followed by the reaction with 1-phenyl-3,5-pyrazolidinedione.
科学的研究の応用
DCPP has been widely used in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. DCPP has been used as a starting material for the synthesis of various bioactive compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents.
特性
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-7-6-10(14(18)9-11)8-13-15(21)19-20(16(13)22)12-4-2-1-3-5-12/h1-9H,(H,19,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBYPPFDNRJIMT-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4990833.png)

![N-(4-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4990848.png)
![{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4990850.png)
![N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4990856.png)
![3-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4990857.png)


![3-[3-(diethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4990873.png)
![1-[(4-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}-1,3-oxazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B4990879.png)
![5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B4990880.png)
![1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine](/img/structure/B4990894.png)
![ethyl 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxylate](/img/structure/B4990906.png)